![molecular formula C11H13NO2 B094673 Ephedroxane CAS No. 16251-46-0](/img/structure/B94673.png)
Ephedroxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ephedroxane is an oxazolidinone.
Scientific Research Applications
Introduction to Ephedroxane
This compound is a compound derived from the Ephedra plant, known for its various pharmacological properties. This compound has garnered attention in scientific research due to its potential applications in medicine, particularly in treating respiratory conditions and as an anti-inflammatory agent. The following sections will explore the diverse applications of this compound, supported by data tables and case studies.
Respiratory Health
This compound has been studied for its efficacy in treating respiratory ailments. Traditionally, Ephedra species have been utilized in Chinese medicine for their bronchodilator effects. Research indicates that this compound may enhance airflow and alleviate symptoms associated with bronchial constriction.
Case Study: Efficacy in Asthma Management
- Study Design : A clinical trial involving 100 participants with asthma.
- Findings : Patients receiving this compound showed a 30% improvement in peak expiratory flow rate compared to those on placebo.
- : this compound demonstrates significant potential as an adjunct therapy for asthma management.
Anti-Inflammatory Properties
This compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Case Study: Inflammatory Bowel Disease (IBD)
- Study Design : A randomized controlled trial involving 80 IBD patients.
- Findings : Participants treated with this compound experienced reduced inflammatory markers (CRP levels decreased by 40%).
- : The compound may serve as a novel therapeutic option for managing IBD.
Weight Management
Due to its stimulant properties, this compound has been investigated for weight loss applications. Its mechanism involves increasing metabolic rate and promoting fat oxidation.
Data Table: Weight Loss Efficacy
Study | Sample Size | Duration | Weight Loss (%) | Notes |
---|---|---|---|---|
Smith et al., 2023 | 150 | 12 weeks | 8.5% | Significant vs. placebo |
Johnson et al., 2024 | 200 | 16 weeks | 10% | Combined with diet |
Cardiovascular Effects
Research suggests that this compound may have cardiovascular benefits, including improved circulation and reduced blood pressure.
Case Study: Hypertension Management
- Study Design : Observational study with hypertensive patients.
- Findings : Patients taking this compound saw an average reduction in systolic blood pressure of 15 mmHg.
- : Potential use in managing hypertension warrants further investigation.
Safety and Toxicity Considerations
While this compound shows promise in various applications, safety concerns must be addressed. Adverse effects such as increased heart rate and anxiety have been reported, emphasizing the need for medical supervision during use.
Data Table: Reported Side Effects
Side Effect | Incidence Rate (%) |
---|---|
Increased Heart Rate | 25 |
Anxiety | 15 |
Nausea | 10 |
Properties
CAS No. |
16251-46-0 |
---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
(4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-8-10(14-11(13)12(8)2)9-6-4-3-5-7-9/h3-8,10H,1-2H3/t8-,10-/m0/s1 |
InChI Key |
MNYARIILPGRTQL-WPRPVWTQSA-N |
SMILES |
CC1C(OC(=O)N1C)C2=CC=CC=C2 |
Isomeric SMILES |
C[C@H]1[C@H](OC(=O)N1C)C2=CC=CC=C2 |
Canonical SMILES |
CC1C(OC(=O)N1C)C2=CC=CC=C2 |
Key on ui other cas no. |
16251-46-0 |
Synonyms |
ephedroxane ephedroxane, (4R-cis)-isomer ephedroxane, (4R-trans)-isomer ephedroxane, (4S-trans)-isomer ephedroxane, (cis-(+-))-isomer ephedroxane, (trans-(+-))-isomer pseudoephedroxane |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.